3-Amino-4-(trifluoromethoxy)benzonitrile
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Overview
Description
“3-Amino-4-(trifluoromethoxy)benzonitrile” is an aromatic ether . It is a key intermediate in the synthesis of fluvoxamine .
Molecular Structure Analysis
The molecular formula of “3-Amino-4-(trifluoromethoxy)benzonitrile” is C8H5F3N2O . The InChI code is 1S/C8H5F3N2O/c9-8(10,11)14-7-2-1-5(4-12)3-6(7)13/h1-3H,13H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-4-(trifluoromethoxy)benzonitrile” include a molecular weight of 202.14 , a density of 1.4±0.1 g/cm3 , a boiling point of 286.6±40.0 °C at 760 mmHg , and a flash point of 127.1±27.3 °C .Scientific Research Applications
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Pharmaceutical Research
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Material Science
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Agricultural Chemistry
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Organic Synthesis
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Catalysis
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Analytical Chemistry
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Synthesis of Benzimidazoles
- Application : It may serve as a starting material in the synthesis of benzimidazoles, which are explored for their potential in treating various diseases .
- Results : Benzimidazoles synthesized using this method could show activity against diseases such as cancer by inhibiting the growth of certain cells .
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Intermediate in Drug Synthesis
- Application : The compound is a key intermediate in the synthesis of certain drugs, like fluvoxamine, an antidepressant .
- Methods : It may participate in various organic reactions, such as nickel-catalyzed arylcyanation, to produce the final drug molecule .
- Results : The successful synthesis of drugs using this compound can lead to the production of effective medications for mental health conditions .
Safety And Hazards
“3-Amino-4-(trifluoromethoxy)benzonitrile” is considered hazardous. It has hazard statements H302-H317-H319 , indicating that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-amino-4-(trifluoromethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-2-1-5(4-12)3-6(7)13/h1-3H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQURZRBBZTFKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697343 |
Source
|
Record name | 3-Amino-4-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(trifluoromethoxy)benzonitrile | |
CAS RN |
1220630-86-3 |
Source
|
Record name | 3-Amino-4-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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